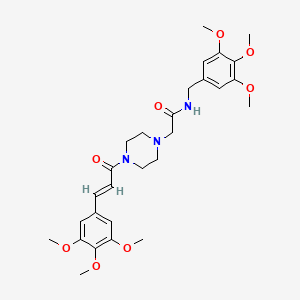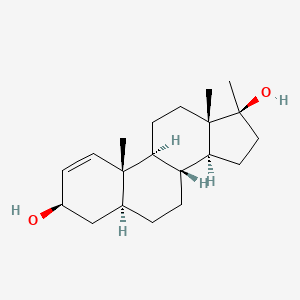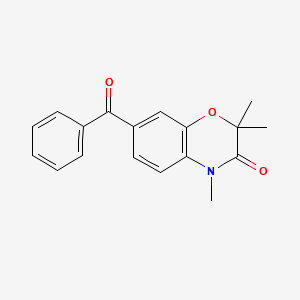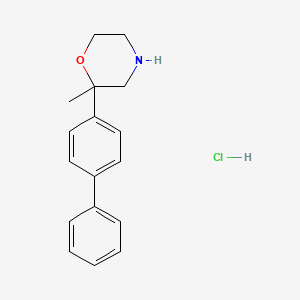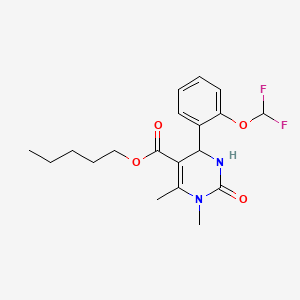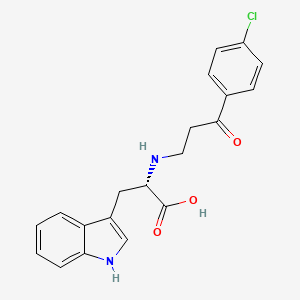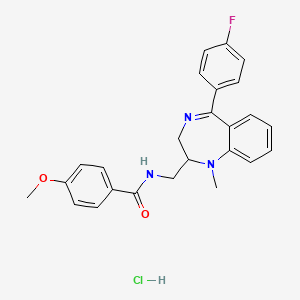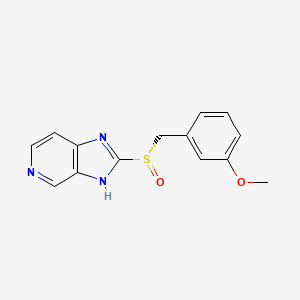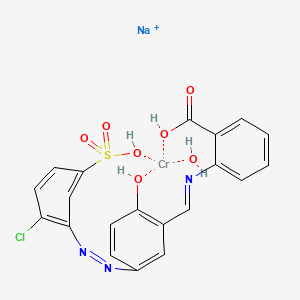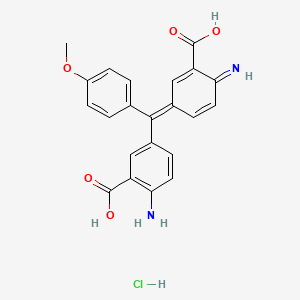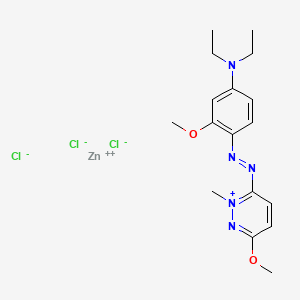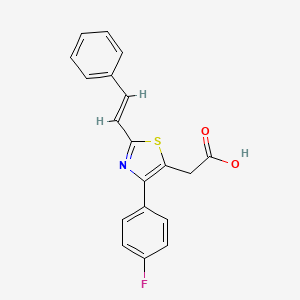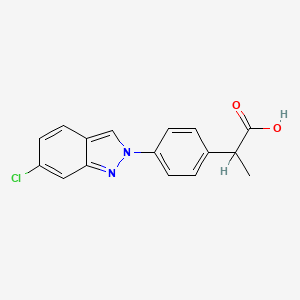
2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazole derivatives . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which plays a role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with other molecular targets, contributing to its anti-inflammatory and antibacterial effects.
Comparison with Similar Compounds
2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid can be compared with other indazole derivatives, such as:
1H-Indazole: Known for its anticancer and anti-inflammatory properties.
2H-Indazole: Similar to 1H-indazole but with different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development.
Properties
CAS No. |
81265-63-6 |
|---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-[4-(6-chloroindazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(16(20)21)11-3-6-14(7-4-11)19-9-12-2-5-13(17)8-15(12)18-19/h2-10H,1H3,(H,20,21) |
InChI Key |
VVZGTEDAMMASIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


